3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid

Lipophilicity Drug-like properties Permeability

3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid (CAS 530150-44-8) is a disubstituted N-benzoyl-N'-aryl thiourea derivative with the molecular formula C₁₈H₁₆Cl₂N₂O₄S and a molecular weight of 427.30 g·mol⁻¹. The compound belongs to the broader family of benzoyl thiourea analogs that have been systematically investigated as urease inhibitors, kinase modulators, and anti-proliferative agents.

Molecular Formula C18H16Cl2N2O4S
Molecular Weight 427.3 g/mol
CAS No. 530150-44-8
Cat. No. B13941110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid
CAS530150-44-8
Molecular FormulaC18H16Cl2N2O4S
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O
InChIInChI=1S/C18H16Cl2N2O4S/c1-2-6-26-12-5-3-4-10(7-12)16(23)22-18(27)21-15-13(17(24)25)8-11(19)9-14(15)20/h3-5,7-9H,2,6H2,1H3,(H,24,25)(H2,21,22,23,27)
InChIKeyOJCCQGPKKGYATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid (CAS 530150-44-8): Chemical Identity & Procurement Baseline


3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid (CAS 530150-44-8) is a disubstituted N-benzoyl-N'-aryl thiourea derivative with the molecular formula C₁₈H₁₆Cl₂N₂O₄S and a molecular weight of 427.30 g·mol⁻¹ . The compound belongs to the broader family of benzoyl thiourea analogs that have been systematically investigated as urease inhibitors, kinase modulators, and anti-proliferative agents [1]. Its core scaffold features a 3,5-dichlorobenzoic acid moiety linked through a carbamothioylamino bridge to a 3-propoxybenzoyl group, a structural arrangement that directly influences both physicochemical properties and target-interaction profiles relative to close structural neighbors.

Urease inhibitor SAR studies Chain-length optimization across N-alkoxybenzoyl thiourea series.
Kinase selectivity profiling Scaffold screening for PAK1 and related kinase panel targets.
Physicochemical probe development Linear alkoxy chain enables flexibility vs. steric bulk deconvolution.

Why 3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid Cannot Be Replaced by Other Benzoyl Thiourea Analogs


The benzoyl thiourea family exhibits steep structure–activity relationships where minor modifications to the N-aryl substitution pattern, the benzoyl alkoxy chain, or the halogen disposition produce order-of-magnitude changes in target potency [1]. Specifically, systematic studies on N-alkyl chain length in benzoyl-thiourea derivatives have demonstrated that the IC₅₀ for urease inhibition is directly and inversely correlated with the N-alkyl chain length—longer alkyl chains progressively reduce inhibitory activity [2]. Consequently, substituting the 3-propoxybenzoyl group with a methoxy, ethoxy, isopropoxy, or butoxy analog cannot be assumed to yield equivalent biological readouts; each variant requires independent potency characterization. Furthermore, the 3,5-dichloro substitution pattern on the benzoic acid ring dictates the compound's hydrogen-bond donor/acceptor profile and influences both enzyme binding and aqueous solubility, making even regioisomeric chloro-substituted analogs non-interchangeable [1].

Alkoxy chain mismatch

Replacing 3-propoxy with methoxy, ethoxy, isopropoxy, or butoxy may shift potency and lipophilicity profiles. The N-alkyl chain length directly influences urease inhibition response.

Regioisomeric chloro substitution

The 3,5-dichloro substitution pattern governs hydrogen-bond donor/acceptor profile and solubility. Other chloro regioisomers or mono-chloro variants are not direct replacements.

Linear vs. branched topology

The n-propoxy chain provides a flexible linear contact surface; the isopropoxy analog introduces steric bulk that can alter binding pose and target engagement, requiring independent validation.

3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity (clogP) Comparison: 3-Propoxy vs. 3-Isopropoxy Analog Determines Membrane Permeability and Off-Target Risk

The calculated logP (clogP) value of 3,5-dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid is 5.01, compared to 4.89 for the 3-isopropoxy analog (CAS 532430-88-9), representing a ΔlogP of +0.12 units . In the context of benzoyl thiourea urease inhibitors, increasing clogP above 4.5 has been associated with non-specific membrane partitioning and reduced target selectivity [1]. The n-propoxy chain provides a linear, flexible hydrophobic contact surface that differs entropically from the branched isopropoxy moiety, potentially altering the binding pose within the urease active-site cleft.

Lipophilicity (clogP)
Cross-study comparable
Target clogP 5.01
Isopropoxy analog 4.89
Δ = +0.12
May support membrane permeability screens; higher lipophilicity increases off-target review context.
ChemAxon/Molinspiration; pH 7.4, 25°C.
Lipophilicity Drug-like properties Permeability

Urease Inhibitory Potency Class-Level Comparison: Benzoyl Thiourea Core vs. Standard Thiourea

Benzoyl thiourea derivatives bearing a 3,5-dichlorobenzoic acid sub-structure belong to a chemotype that has produced urease inhibitors with IC₅₀ values ranging from 0.13 to 21.3 µM, significantly surpassing the potency of unsubstituted thiourea (IC₅₀ = 22.3 µM) [1]. While compound-specific IC₅₀ data for 3,5-dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid have not been published in peer-reviewed literature, the N-(3-propoxybenzoyl) pharmacophore is predicted, based on published SAR trends, to confer intermediate potency relative to shorter-chain (methoxy, ethoxy) and longer-chain (butoxy) benzoyl thiourea congeners [2].

Urease inhibition
Class-level
Predicted intermediate range based on chain-length SAR; class range 0.13–21.3 µM vs. standard thiourea IC₅₀ 22.3 µM.
Supports scaffold prioritization within benzoyl thiourea chemotype; compound-specific data require verification.
Jack bean urease, pH 7.0, 25°C, 100 µM urea.
Urease inhibition IC50 Jack bean urease

Structural Differentiation: 3-Propoxybenzoyl vs. 3-Methoxybenzoyl Thiourea Congener

The 3-propoxybenzoyl side chain of the target compound (C₃H₇O-) provides three methylene units compared to the single methyl group of the 3-methoxy analog. Published biophysical studies on benzoyl thiourea derivatives have established that each additional methylene unit in the N-alkyl chain reduces urease inhibition potency by a factor of approximately 1.5- to 2.5-fold, accompanied by an increase in the binding constant (Kb) indicative of progressively weaker enzyme–inhibitor complex formation [1]. The propoxy chain thus occupies a distinct position on the activity–lipophilicity continuum relative to shorter-chain analogs.

Chain-length SAR
Class-level
Reported ~1.5–2.5-fold IC₅₀ increase per additional methylene unit (C1→C4 series).
Enables dissociation of chain flexibility effects on binding thermodynamics; independent potency characterization recommended.
Trend from published N-alkyl benzoyl thiourea SAR.
Structure-activity relationship Alkoxy chain Enzyme binding

Molecular Weight and Heavy Atom Count Comparison for Fragment-Based Drug Design Prioritization

With a molecular weight of 427.30 g·mol⁻¹ and 28 heavy atoms, 3,5-dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid resides in the upper fragment to lower lead-like space, unlike the 3-methoxy analog (MW ~399 g·mol⁻¹, 26 heavy atoms) and the 3-isopropoxy analog (MW 427.30 g·mol⁻¹, 28 heavy atoms) . The additional two heavy atoms relative to the methoxy congener come from the propoxy chain extension, providing extra van der Waals contact surface without introducing a chiral center. This makes the compound a more synthetically accessible, achiral probe for hydrophobic pocket mapping compared to branched-chain variants.

Molecular weight
Data to verify
427.30 g·mol⁻¹, 28 heavy atoms. +28 Da vs. methoxy analog; identical MW to isopropoxy but linear topology.
Supports fragment-to-lead transition assessment; chain topology may influence binding contacts.
Calculated from C₁₈H₁₆Cl₂N₂O₄S; no peer-reviewed source listed.
Fragment-based drug discovery Ligand efficiency Molecular weight

Procurement-Driven Application Scenarios for 3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid


Urease Inhibitor SAR Profiling: N-Alkyl Chain Length Optimization

This compound serves as the critical C3 n-propoxy data point in a homologous series of N-alkoxybenzoyl thiourea urease inhibitors. Researchers can use it alongside the methoxy (C1), ethoxy (C2), isopropoxy (branched C3), and butoxy (C4) analogs to construct a quantitative chain-length vs. IC₅₀ curve, enabling identification of the optimal alkyl chain for balancing potency and lipophilicity [1]. The linear propoxy chain specifically addresses whether conformational flexibility (vs. steric bulk) governs binding pocket accommodation.

Soil Urease Inhibition and Nitrogen Fertilizer Retention Studies

Benzoyl thiourea derivatives with intermediate lipophilicity (clogP ~5.0) have been shown to persist in soil matrices longer than highly polar analogs, making the 3-propoxy variant a candidate for sustained-release urease inhibition in agricultural settings [2]. The compound can be formulated into coated urea granules and evaluated for ammonia volatilization reduction in comparison with the standard inhibitor N-(n-butyl)thiophosphoric triamide (NBPT).

Kinase Selectivity Panel Profiling: PAK1 and Beyond

The benzoyl thiourea scaffold has demonstrated potent PAK1 inhibitory activity in triple-negative breast cancer models, with optimized analogs achieving sub-micromolar IC₅₀ values [3]. The 3,5-dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid framework, with its distinctive dichloro substitution and propoxy tail, can be screened against a panel of 50+ kinases to establish a selectivity fingerprint and identify potential off-target liabilities relative to the tetrahydrothienopyridine-substituted benzoyl thiourea lead series.

Computational Chemistry: Docking and MD Simulation Benchmarking

The compound's well-defined achiral structure, combined with its three rotatable bonds in the propoxy chain, makes it an ideal test case for benchmarking force-field accuracy in molecular dynamics simulations of ligand–urease complexes [1]. The linear propoxy group samples a broader conformational space than the methoxy or isopropoxy analogs, providing a stringent test for free-energy perturbation (FEP) predictions of binding affinity differences.

Application
Selection Property
Validation Focus
Urease inhibitor SAR profiling
N-alkyl chain length context
IC₅₀ vs. lipophilicity balance within homologous series
Soil urease inhibition studies
Intermediate lipophilicity and matrix persistence
Ammonia volatilization reduction assays
Kinase selectivity panel profiling
Scaffold selectivity fingerprint
Cell-based kinase inhibition and off-target liability review
Computational docking and MD benchmarking
Conformational sampling complexity
Force-field accuracy and FEP prediction validation
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